N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide is a compound that belongs to the class of pyrazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with pyrimidin-2-ylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole-3-carboxylic acid: A precursor in the synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide.
Pyrimidin-2-ylamine: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents, which may exhibit different biological activities.
Uniqueness
This compound is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in other similar compounds .
Properties
Molecular Formula |
C12H16N6O |
---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C12H16N6O/c1-9-8-10(17-18(9)2)16-11(19)4-7-15-12-13-5-3-6-14-12/h3,5-6,8H,4,7H2,1-2H3,(H,13,14,15)(H,16,17,19) |
InChI Key |
RMBNHJFHNNHSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.